Gastric Mucosal Damage Score: MEI Composition vs Indomethacin After Repeated Oral Dosing in Rats
After four repeated oral doses, indomethacin at 5 mg/kg/dose induced multiple gastric ulcers and erosions in rats (4-point scale: 3–4), whereas an MEI-based pharmaceutical composition at 25 and 50 mg/kg/dose (5–10× higher dose) produced no gastric mucosal disorders (score 0), and even at 100 mg/kg/dose caused only weak point damage (score 1–2) [1]. This represents a >20-fold shift in the ulcerogenic dose threshold.
| Evidence Dimension | Gastric mucosal damage (qualitative severity score; 0=no damage to 4=gross damage) |
|---|---|
| Target Compound Data | MEI composition: 25 & 50 mg/kg ×4 → Score 0 (no damage); 100 mg/kg ×4 → Score ~1–2 (weak point damage) |
| Comparator Or Baseline | Indomethacin: 5 mg/kg ×4 → Score 3–4 (multiple ulcers, erosions, bleeding) |
| Quantified Difference | >20-fold higher dose of MEI required to produce any gastric damage; 25 mg/kg MEI = score 0 vs indomethacin 5 mg/kg = score 3–4 |
| Conditions | Sprague Dawley rats; oral gavage; 4 administrations; stomachs examined 3 h post final dose; 4-point ulcerogenic scale |
Why This Matters
A procurement decision prioritizing GI safety in systemic NSAID therapy should select MEI-based compositions over generic indomethacin, as MEI decouples anti-inflammatory potency from gastric toxicity.
- [1] Schwarz J, Weisspapir M. INDOMETHACIN MENTHYL ESTER-BASED PHARMACEUTICAL COMPOSITIONS AND THEIR USE AS ANTI-INFLAMMATORY AGENTS. US Patent 20200360341, Example 13, Table 7. View Source
